N-(2-Aminoethyl)isonicotinamide
Overview
Description
N-(2-Aminoethyl)isonicotinamide is a compound related to the family of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). Nicotinamides and their analogs have been studied for various biological activities, including their effects on the central nervous system (CNS) and potential therapeutic applications in oncology. For instance, isonicotinamide (INAM) has been shown to potentiate the anti-leukemic effects of 2-amino-1,3,4-thiadiazole (ATDA) against transplanted mouse leukemias . However, the specific compound N-(2-Aminoethyl)isonicotinamide is not directly mentioned in the provided papers, so the following analysis will focus on the related compounds and their properties.
Synthesis Analysis
The synthesis of nicotinamide analogs like 6-aminonicotinamide (6-AN) involves the introduction of an amino group into the nicotinamide structure. Although the exact synthesis of N-(2-Aminoethyl)isonicotinamide is not detailed in the provided papers, similar compounds have been synthesized and isolated from tissues of treated animals or synthesized enzymatically using specific enzymes such as pig brain DPNase . The synthesis of these compounds is crucial for studying their biological effects and potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of nicotinamide analogs is characterized by the presence of a pyridine ring, which is a common feature in B vitamins like niacin. The addition of an amino group or other substituents can significantly alter the biological activity of these molecules. For example, 6-AN has been identified as a powerful niacin antagonist, and its nucleotide analogs have been isolated and synthesized . These structural modifications can affect the interaction of the compounds with enzymes and receptors in the body, leading to various pharmacological effects.
Chemical Reactions Analysis
Nicotinamide analogs can participate in various chemical reactions, including the formation of nucleotide analogs. For instance, 6-AN analogs of DPN and TPN have been synthesized and shown to undergo none of the addition reactions that occur with normal pyridine nucleotides . These reactions are important for understanding the mechanism of action of these compounds and their potential interference with metabolic pathways, such as those involving pyridine nucleotides.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide analogs like 6-AN influence their biological activity and pharmacokinetics. For example, 6-AN has been found to possess CNS depressant activity, affecting spontaneous activity in mice and interacting with other CNS depressants like ethanol and barbiturates . The compound's ability to alter pyridine nucleotide levels in tissues, such as the liver and brain, suggests that it can influence metabolic processes and energy production . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.
Scientific Research Applications
Synthesis of Antitumor Medicines
- N-(2-nitroxyethyl)isonicotinamide, a derivative of isonicotinamide, has been synthesized and used to prepare new complexes with PdCl2 and PtCl2, showing potential as antitumor medicines. These complexes were characterized by X-ray diffraction analysis (Fedorov et al., 2001).
Supramolecular Chemistry and Crystal Engineering
- Isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes. These complexes demonstrated the ability to create consistent supramolecular motifs like infinite 1-D chains, showcasing the versatility of isonicotinamide in crystal engineering (Aakeröy et al., 2003).
Organic Chemistry: Cyclization Reactions
- In organic synthesis, isonicotinamides with certain substituents undergo cyclization when induced by an electrophile. This reaction results in spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).
Plant Defence Studies
- Isonicotinamide has been found to induce defense responses in tobacco cells, suggesting its potential role in plant defense metabolism. This includes the activation of phenylalanine ammonia-lyase and the accumulation of specific phenolics and sesquiterpenoids (Louw & Dubery, 2000).
Synthesis of Antimicrobial Compounds
- New derivatives of isonicotinamide have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant activity against various strains of bacteria, fungi, and Mycobacterium tuberculosis (Patel, Paliwal, & Bhandari, 2017).
Hydrogelator Development
- Certain derivatives of isonicotinamide have been synthesized and identified as efficient hydrogelators, useful in the formation of hydrogels. This research highlights the potential applications of isonicotinamide derivatives in material science (Kumar et al., 2004).
Visible-Light-Driven Chemistry
- Research has been conducted on a visible-light-driven, transition-metal-free method for the synthesis of N-substituted isonicotinamides. This method has applications in the modification of peptides and drugs, showcasing the utility of isonicotinamide in green chemistry (Ma et al., 2022).
Electrochemical Studies
- Electroreduction of isonicotinamide in basic media has been studied, providing insights into its reduction mechanism and potential applications in electrochemistry (Galvín & Mellado, 1989).
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365393 | |
Record name | N-(2-Aminoethyl)isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)isonicotinamide | |
CAS RN |
17704-88-0 | |
Record name | N-(2-Aminoethyl)isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.